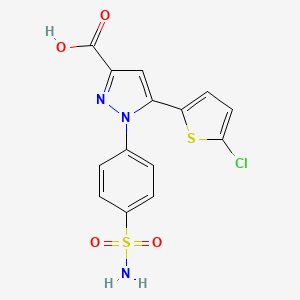
Cox-2/5-lox-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2/5-lox-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and 5-LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target only one of these pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/5-lox-IN-1 typically involves the design and synthesis of novel indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:
Formation of Indole or Indazole Core: The indole or indazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Arylamide Formation: The arylamide moiety is introduced through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to introduce the desired functional groups that enhance the inhibitory activity against COX-2 and 5-LOX.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Cox-2/5-lox-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that may exhibit different levels of inhibitory activity against COX-2 and 5-LOX .
Aplicaciones Científicas De Investigación
Cox-2/5-lox-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of COX-2 and 5-LOX pathways and their role in inflammation.
Biology: Employed in cellular and molecular biology studies to investigate the effects of dual inhibition on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, such as arthritis, asthma, and cancer, due to its ability to inhibit both COX-2 and 5-LOX.
Mecanismo De Acción
Cox-2/5-lox-IN-1 exerts its effects by simultaneously inhibiting the activity of both COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets of this compound include the active sites of COX-2 and 5-LOX, where it binds and blocks the enzymatic activity. This results in a reduction of inflammation and associated symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Zileuton: A selective 5-LOX inhibitor used to manage asthma.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory properties.
Uniqueness of Cox-2/5-lox-IN-1
This compound is unique in its ability to inhibit both COX-2 and 5-LOX simultaneously, providing a broader anti-inflammatory effect compared to compounds that target only one of these pathways. This dual inhibition strategy aims to reduce the side effects associated with selective inhibition and improve the overall efficacy of the treatment .
Propiedades
Fórmula molecular |
C14H10ClN3O4S2 |
|---|---|
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
5-(5-chlorothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O4S2/c15-13-6-5-12(23-13)11-7-10(14(19)20)17-18(11)8-1-3-9(4-2-8)24(16,21)22/h1-7H,(H,19,20)(H2,16,21,22) |
Clave InChI |
MBYVVQGJJDBRKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=C(S3)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















